Discriminative Stimulus Profile: Closer Substitution for Dextroamphetamine than Other Ring-Methyl Analogs
In animal drug discrimination studies, (S)-Ortetamine (2-methylamphetamine) substitutes for the discriminative stimulus effects of dextroamphetamine more closely than either its 3- or 4-methyl-substituted analogs. This indicates a higher degree of pharmacological similarity to the reference stimulant. However, this is achieved with significantly lower potency [1].
| Evidence Dimension | Behavioral Pharmacology (Drug Discrimination Substitution) |
|---|---|
| Target Compound Data | Substitutes for dextroamphetamine |
| Comparator Or Baseline | Dextroamphetamine (Potency = 1.0, relative baseline), 3-methylamphetamine, and 4-methylamphetamine |
| Quantified Difference | Closer substitution than 3- or 4-methylamphetamine, but with approximately 1/10 (10%) the potency of dextroamphetamine. |
| Conditions | Rats trained to discriminate dextroamphetamine from saline in a two-lever drug discrimination task. |
Why This Matters
This quantifies the compound's unique position on the amphetamine structure-activity relationship (SAR) continuum, making it essential for studies differentiating the behavioral effects of subtle structural modifications, rather than being a simple, lower-potency replacement for dextroamphetamine.
- [1] Higgs RA, Glennon RA. Stimulus properties of ring-methyl amphetamine analogs. Pharmacology, Biochemistry and Behavior. 1990 Dec;37(4):835-7. View Source
